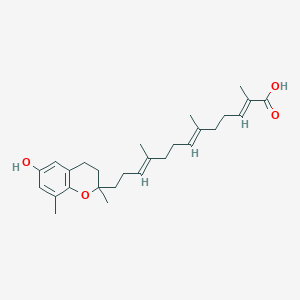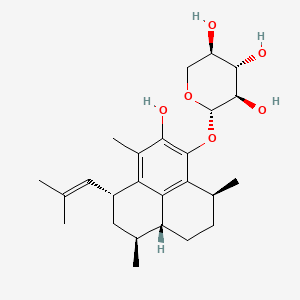
pseudopterosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pseudopterosin A is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Pseudopterosin A has been investigated for its effects on cancer cells, particularly in the context of triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cells and invasion in 3D tumor spheroids, potentially offering a novel approach to TNBC therapy. These effects are mediated through the agonizing of the glucocorticoid receptor alpha (GRα), indicating a specific molecular pathway of action (Sperlich & Teusch, 2018).
Wound Healing and Anti-Inflammatory Effects
Pseudopterosins are noted for their significant anti-inflammatory and wound healing properties. They inhibit inflammatory responses in various animal models and have been used effectively in promoting wound healing, particularly at donor sites for patients undergoing autologous tissue transplants. The molecular mechanism involves the action on a G protein or G protein-coupled receptor, with specific pseudopterosins binding to adenosine receptors (Moya & Jacobs, 2008).
Neuromodulatory Properties
Pseudopterosin A has been explored for its neuromodulatory properties, especially in the context of protecting synaptic function during oxidative stress. Using Drosophila melanogaster as a model, it was demonstrated that PsA can mitigate the effects of oxidative stress on synaptic transmission, suggesting potential applications in neurological disorders (Caplan et al., 2016).
Dermatological Applications
Pseudopterosins have also been recognized for their application in treating inflammatory cutaneous disorders, including acne vulgaris. Their analgesic, anti-inflammatory, and wound healing properties make them potential candidates for managing such conditions (Onumah, 2013).
Antimicrobial Activity
Pseudopterosin A and related compounds have shown notable antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis. They offer a balance of effective antimicrobial action with minimal cytotoxicity, making them valuable candidates for developing new antimicrobial agents (McCulloch et al., 2012).
Eigenschaften
CAS-Nummer |
104855-20-1 |
|---|---|
Produktname |
pseudopterosin A |
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H36O6/c1-11(2)8-15-9-13(4)16-7-6-12(3)18-20(16)19(15)14(5)21(27)24(18)31-25-23(29)22(28)17(26)10-30-25/h8,12-13,15-17,22-23,25-29H,6-7,9-10H2,1-5H3/t12-,13-,15-,16+,17+,22-,23+,25-/m0/s1 |
InChI-Schlüssel |
DBGVVIGAVAIWRU-GYGPFBJXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)C)C=C(C)C)C |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
Kanonische SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
Synonyme |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)

![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)

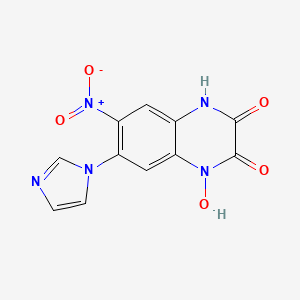
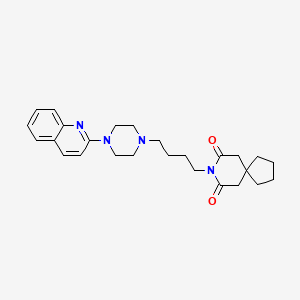
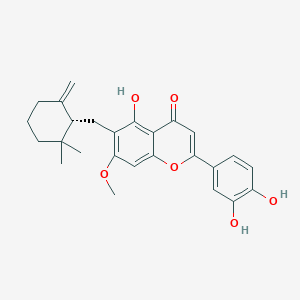
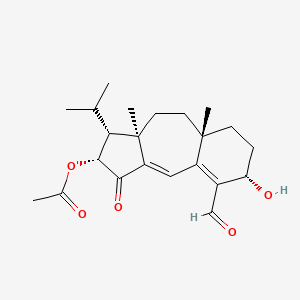
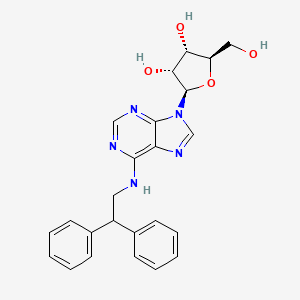

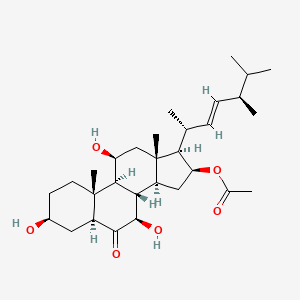
![(1E,5R,8S,19R,21R,22R)-21-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-dien-14-one](/img/structure/B1248029.png)
